N-[3-(morpholin-4-yl)propyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine
Overview
Description
The compound contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds. Morpholine is a heterocyclic organic compound, consisting of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with morpholine. Without specific information or literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The compound appears to contain a complex polycyclic system with multiple rings, including a morpholine ring. The presence of nitrogen in the morpholine ring and elsewhere in the molecule could have significant implications for its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could increase its solubility in water .Scientific Research Applications
Organic Field-Effect Transistors (OFETs)
Compounds similar to “N-(3-morpholinopropyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine” have been used in the development of high-mobility OFET devices . These devices are a type of transistor that utilizes an organic semiconductor in its channel.
Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)
These compounds have also been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene . These applications take advantage of the compound’s light-absorbing properties.
Aggregation-Induced Emission (AIE)
The compound exhibits aggregation-induced emission (AIE), a phenomenon where the compound emits light upon aggregation . This property can be useful in various fields, including sensing, bioimaging, and optoelectronics.
Drug Discovery
The compound could potentially be used in the field of drug discovery. For instance, similar compounds have been used in the development of LRRK2 kinase inhibitors, which are potentially useful in the treatment of Parkinson’s disease .
Organic Electronics and Bioelectronics
The conjugation of small-molecule semiconductors with self-assembling peptides is a powerful tool for the fabrication of supramolecular soft materials for organic electronics and bioelectronics .
Fragment-Based Drug Screening
The compound could potentially be used in fragment-based drug screening, a method used in drug discovery to identify lead compounds .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-2-5-14-13(4-1)15-16(19-12-20-17(15)23-14)18-6-3-7-21-8-10-22-11-9-21/h12H,1-11H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHMARGGZULNOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318607 | |
Record name | N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
CAS RN |
70059-57-3 | |
Record name | NSC333009 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-morpholin-4-ylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50318607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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